

Application Notes and Protocols: Cbl-b-IN-11

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Compound of Interest

Compound Name: Cbl-b-IN-11

Cat. No.: B12378479

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Introduction

Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating T-cell and NK-cell activation.^{[1][2]} By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and CD28, Cbl-b establishes an activation threshold that prevents spurious immune responses and maintains tolerance.^{[1][3]} Pharmacological inhibition of Cbl-b is a promising therapeutic strategy in immuno-oncology, as it can lower this activation threshold, enhance anti-tumor immunity, and promote tumor rejection.^[4] **Cbl-b-IN-11** is a potent small molecule inhibitor of Cbl-b and the closely related c-Cbl.

These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of **Cbl-b-IN-11**.

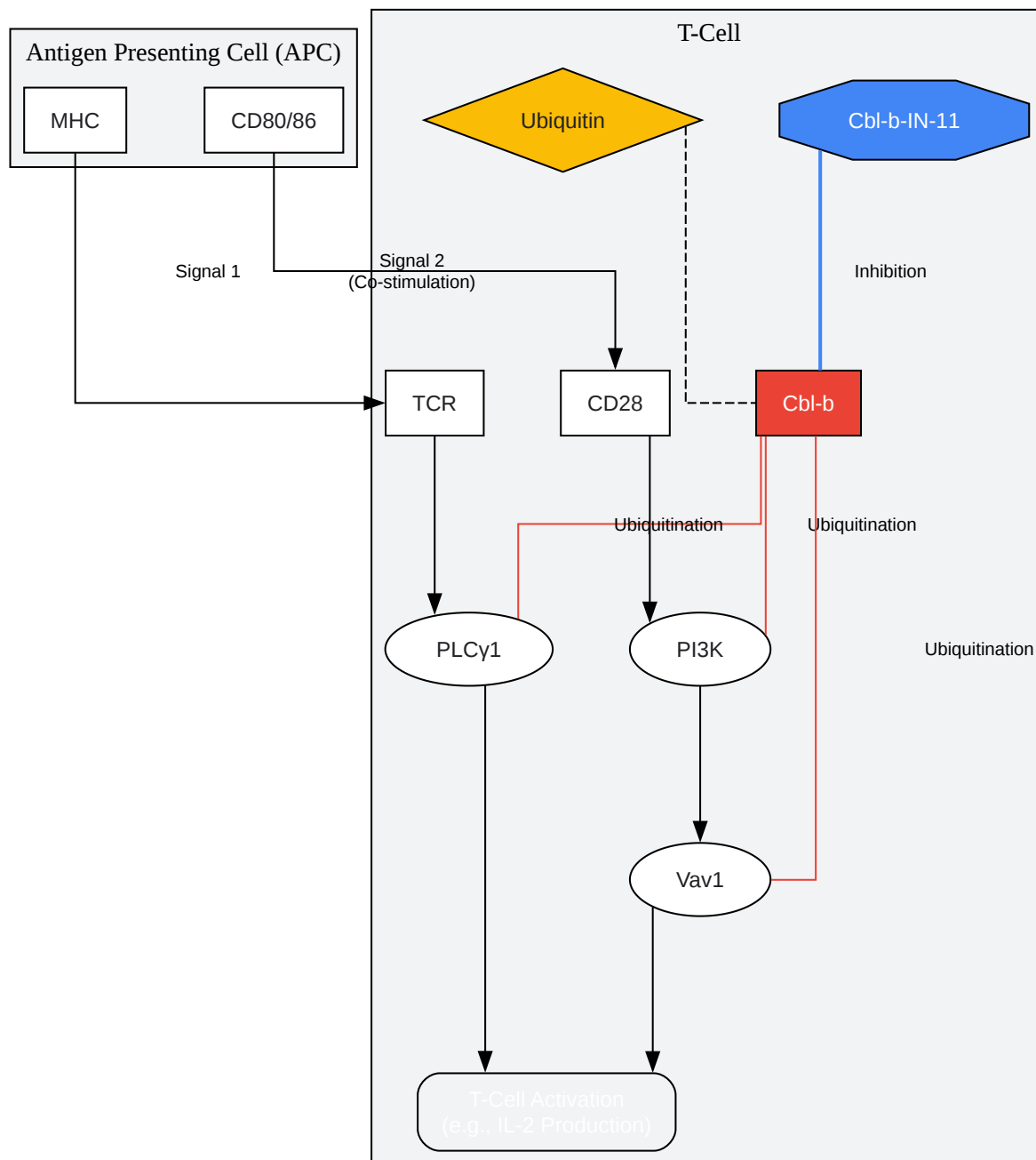
Data Presentation

Cbl-b-IN-11 is a dual inhibitor of Cbl-b and c-Cbl with potent activity in the low nanomolar range.

Target	IC50	Source
Cbl-b	6.4 nM	^[5]
c-Cbl	6.1 nM	^[5]

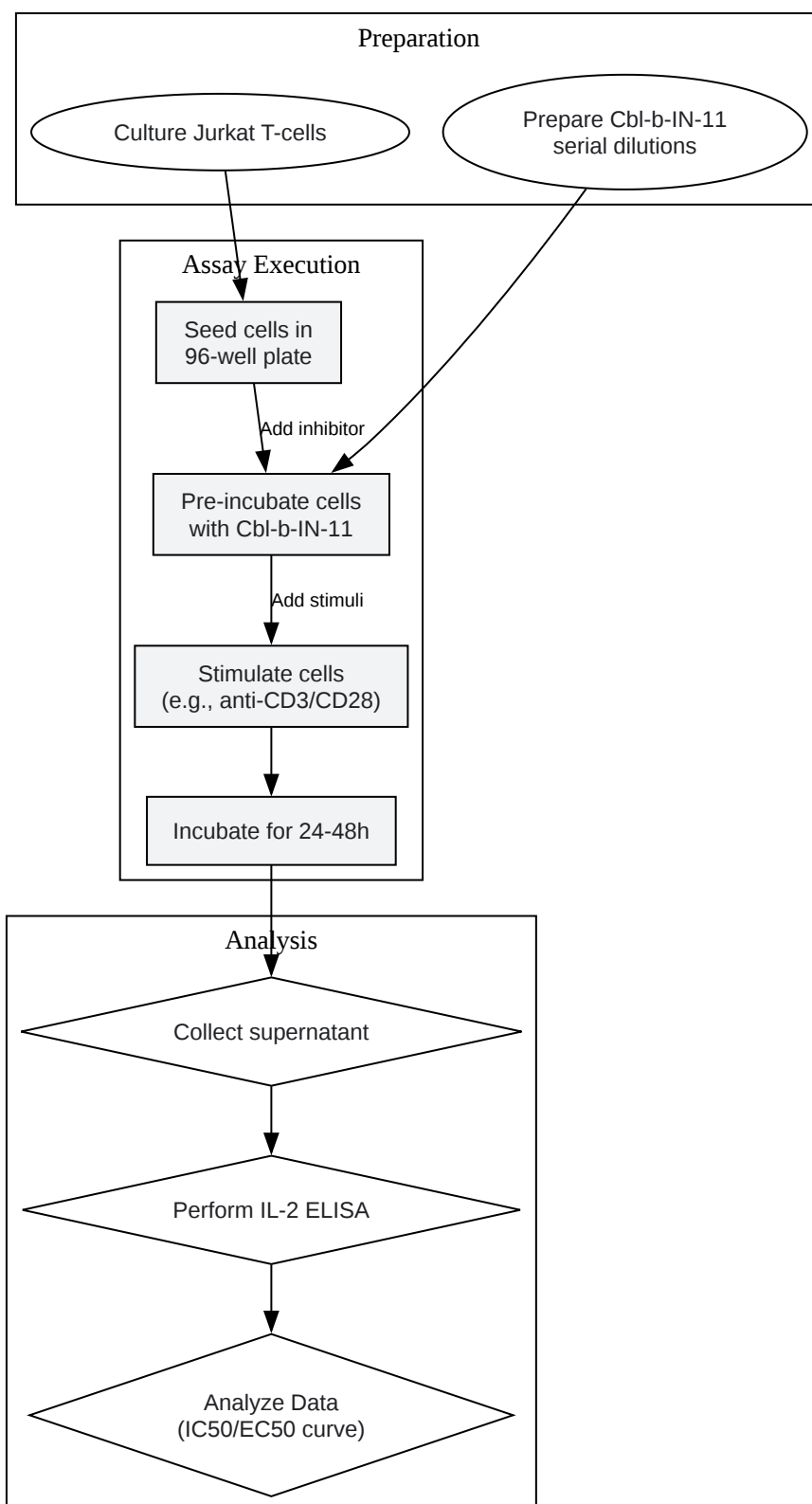
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Cbl-b signaling pathway in T-cells and a general workflow for evaluating Cbl-b inhibitors in a cell-based assay.



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Caption: Cbl-b signaling pathway in T-cell activation.



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Caption: Workflow for a cell-based T-cell activation assay.

Experimental Protocols

Herein are two detailed protocols to assess the in vitro activity of **Cbl-b-IN-11**.

Protocol 1: Biochemical Cbl-b Autoubiquitination Assay (Western Blot)

This assay directly measures the E3 ligase activity of Cbl-b by monitoring its autoubiquitination. Inhibition of this process by **Cbl-b-IN-11** results in a decrease in the high-molecular-weight ubiquitin ladder.

A. Materials and Reagents

- Recombinant human Cbl-b protein (GST-tagged recommended)
- Ubiquitin Activating Enzyme (E1)
- Ubiquitin Conjugating Enzyme (E2, e.g., UbcH5b)
- Human recombinant ubiquitin
- ATP (100 mM stock)
- **Cbl-b-IN-11** (10 mM stock in DMSO)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
- 4X Laemmli Sample Buffer
- Primary Antibodies: Anti-Ubiquitin antibody, Anti-GST antibody (or anti-Cbl-b)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Deionized water

B. Experimental Procedure

- Prepare Reagents: Thaw all enzymes and proteins on ice. Prepare a 10X ATP stock (10 mM) in deionized water.
- Inhibitor Preparation: Prepare a serial dilution of **Cbl-b-IN-11** in DMSO, then dilute further in Assay Buffer to the desired final concentrations (e.g., 0.1 nM to 10 μ M). Include a DMSO-only vehicle control.
- Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. For a 25 μ L final reaction volume:
 - Assay Buffer: to 25 μ L
 - E1 Enzyme: ~50 nM
 - E2 Enzyme (UbcH5b): ~250 nM
 - Ubiquitin: ~5 μ M
 - Recombinant Cbl-b: ~100 nM
 - **Cbl-b-IN-11** or Vehicle: 2.5 μ L of 10X solution
- Initiate Reaction: Add 2.5 μ L of 10 mM ATP (1 mM final concentration) to each tube to start the reaction. For a negative control, add an equal volume of water.
- Incubation: Gently mix and incubate the reactions at 37°C for 60-90 minutes.
- Stop Reaction: Terminate the reaction by adding 8 μ L of 4X Laemmli Sample Buffer and boiling at 95°C for 5 minutes.
- Western Blot Analysis:
 - Load 15-20 μ L of each sample onto an 8-10% SDS-PAGE gel.
 - Perform electrophoresis to separate proteins by size.
 - Transfer proteins to a PVDF membrane.

- Block the membrane for 1 hour at room temperature.
- Probe with an anti-ubiquitin antibody overnight at 4°C to detect the formation of polyubiquitin chains on Cbl-b.
- Wash and probe with an HRP-conjugated secondary antibody.
- Develop with a chemiluminescent substrate and image the blot.
- Data Analysis: A reduction in the high-molecular-weight smear/ladder in the lanes treated with **Cbl-b-IN-11** compared to the vehicle control indicates inhibition of Cbl-b's E3 ligase activity. Densitometry can be used to quantify the ubiquitin signal and calculate an IC50 value.

Protocol 2: Cell-Based Jurkat T-Cell Activation Assay (IL-2 Production)

This assay measures a key functional consequence of Cbl-b inhibition: the enhancement of T-cell activation. Inhibiting Cbl-b lowers the requirement for co-stimulation, leading to increased production of Interleukin-2 (IL-2).[6]

A. Materials and Reagents

- Jurkat T-cells (e.g., Clone E6-1)
- Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- **Cbl-b-IN-11** (10 mM stock in DMSO)
- Plate-bound anti-CD3 antibody (e.g., clone OKT3)
- Soluble anti-CD28 antibody (e.g., clone CD28.2)
- 96-well flat-bottom tissue culture plates
- Human IL-2 ELISA Kit

- Phosphate Buffered Saline (PBS)

B. Experimental Procedure

- Plate Coating:
 - Dilute anti-CD3 antibody to 1 µg/mL in sterile PBS.
 - Add 100 µL to the required wells of a 96-well plate.
 - Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
 - Before use, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.
- Cell Preparation:
 - Culture Jurkat T-cells in complete RPMI medium. Ensure cells are in the logarithmic growth phase.
 - Harvest cells and resuspend in fresh complete RPMI medium at a density of 1×10^6 cells/mL.
- Assay Setup:
 - Prepare serial dilutions of **Cbl-b-IN-11** in complete RPMI medium (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
 - Add 50 µL of the cell suspension (50,000 cells) to each well of the anti-CD3 coated plate.
 - Add 50 µL of the **Cbl-b-IN-11** dilutions or vehicle control to the appropriate wells.
 - Pre-incubate for 1-2 hours at 37°C.
- Cell Stimulation:
 - Prepare soluble anti-CD28 antibody at 2 µg/mL in complete RPMI medium.
 - Add 100 µL of the anti-CD28 solution to the wells for a final concentration of 1 µg/mL. For a sub-optimal stimulation control, use a lower concentration or omit anti-CD28.

- The final volume in each well should be 200 μ L.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- IL-2 Measurement:
 - Centrifuge the plate at 300 x g for 5 minutes.
 - Carefully collect 100-150 μ L of the supernatant from each well.
 - Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.
- Data Analysis: Plot the IL-2 concentration against the log concentration of **Cbl-b-IN-11**. Use a non-linear regression model (four-parameter logistic curve) to determine the EC50 value, which represents the concentration of the inhibitor required to elicit 50% of the maximal increase in IL-2 production.

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